[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid
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Overview
Description
[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is notable for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of [2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs after the oxidative addition of the palladium catalyst to an electrophilic organic group .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
Its stability and reactivity suggest that it may have good bioavailability for chemical reactions .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This allows for the synthesis of complex organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . This reaction is known for its mild and functional group tolerant conditions . The compound is relatively stable, readily prepared, and generally environmentally benign , suggesting that it may be robust against various environmental factors.
Biochemical Analysis
Biochemical Properties
[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is often used in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds . The boronic acid group in this compound interacts with palladium catalysts to facilitate the coupling process. Additionally, this compound can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. These interactions are essential for studying enzyme mechanisms and developing enzyme inhibitors.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may inhibit specific kinases, leading to altered phosphorylation states of proteins involved in signaling pathways . This inhibition can result in changes in gene expression patterns and metabolic fluxes within the cell. The compound’s impact on cellular metabolism can also affect cell growth and proliferation, making it a valuable tool for cancer research and other cellular studies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzymes by binding to their active sites. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition . This interaction can modulate enzyme activity and alter downstream biochemical pathways. Additionally, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that boronic acids can undergo hydrolysis under certain conditions, leading to the formation of inactive products . Therefore, it is essential to consider the stability of this compound in experimental designs. Long-term exposure to this compound may result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target enzymes or pathways . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues or organs. It is crucial to determine the therapeutic window and threshold effects of this compound in animal studies to ensure its safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities . Additionally, the boronic acid group can interact with cofactors and other metabolic intermediates, influencing metabolic fluxes and the overall metabolic state of the cell. Understanding these metabolic pathways is essential for predicting the compound’s effects and potential interactions with other biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within specific tissues or organelles can significantly impact its biological effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid typically involves the reaction of 2-chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The mixture is heated to reflux, and the product is isolated through standard purification techniques like recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products:
Oxidation: Formation of corresponding phenols or quinones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, [2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid is extensively used in Suzuki–Miyaura coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology: This compound is used in the development of boron-containing drugs, particularly in the field of cancer therapy. Boron neutron capture therapy (BNCT) utilizes boron compounds to target and destroy cancer cells .
Medicine: In medicinal chemistry, this compound is explored for its potential as a protease inhibitor, which can be used in the treatment of various diseases, including cancer and viral infections .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and electronic components, due to its unique chemical properties .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 2-Chlorophenylboronic acid
Comparison: Compared to phenylboronic acid, [2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid offers enhanced reactivity due to the presence of electron-withdrawing groups, which stabilize the boron center and facilitate transmetalation. The trifluoromethyl group also imparts unique electronic properties, making it more suitable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
[2-chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BClF3NO3/c15-11-4-9(13(16,17)18)12(5-10(11)14(20)21)22-7-8-2-1-3-19-6-8/h1-6,20-21H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKWORLNLZLRHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)C(F)(F)F)OCC2=CN=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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